2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide
Overview
Description
2-Chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide (2-CEMPA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of acetamide and has a chloro substituent on the nitrogen atom. It is a colorless liquid that has a low melting point and a boiling point of 285°C. 2-CEMPA has been used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Metabolic Studies in Human and Rat Liver Microsomes
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including 2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide (commonly known as acetochlor), in human and rat liver microsomes. This research demonstrated significant insights into the metabolic pathways and transformation products of acetochlor in both human and rat liver systems, highlighting the roles of various cytochrome P450 isoforms in these processes (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Impact Studies
Kolpin et al. (1996) investigated the occurrence of acetochlor in the hydrologic system in the Midwestern United States. This study provided crucial data on the distribution of acetochlor in various environmental matrices, such as rain and stream samples, thereby contributing to the understanding of its environmental fate and transport (Kolpin, Nations, Goolsby, & Thurman, 1996).
Studies on Herbicide Metabolism in Plants
Breaux (1987) explored the initial metabolism of acetochlor in both tolerant and susceptible plant seedlings, revealing important aspects of the herbicide's phytotoxicity and detoxification mechanisms in different plant species. This research contributes to understanding the selective action of acetochlor at the biochemical level in various plant species (Breaux, 1987).
Biodegradation and Bioremediation Studies
Wang et al. (2015) investigated the N-Deethoxymethylation of acetochlor by Rhodococcus sp., identifying key enzymes involved in its biodegradation. This study provides insights into the potential use of microbial systems for the bioremediation of environments contaminated with acetochlor (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
properties
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-3-7-12-8-5-6-9-13(12)16(11-18-4-2)14(17)10-15/h5-6,8-9H,3-4,7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAQWRNJIWFTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N(COCC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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